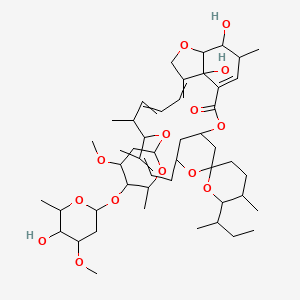
Delta-2-Ivermectin B1a
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Delta-2-Ivermectin B1a is a derivative of the avermectin family, which are 16-membered macrocyclic lactones produced by the soil bacterium Streptomyces avermitilis. This compound is known for its potent anthelmintic and insecticidal properties . This compound is particularly notable for its high efficacy against a broad spectrum of parasites, making it a valuable agent in both veterinary and human medicine .
準備方法
Synthetic Routes and Reaction Conditions
Delta-2-Ivermectin B1a is synthesized through a series of chemical reactions starting from avermectin B1a. The primary synthetic route involves the chemical reduction of the double bond between carbon atoms 22 and 23 of avermectin B1a . This reduction is typically achieved using hydrogenation techniques with specific catalysts under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves the fermentation of Streptomyces avermitilis to produce avermectin B1a, followed by chemical modification to obtain the desired compound . The fermentation process is optimized to maximize the yield of avermectin B1a, which is then subjected to chemical reduction to produce this compound .
化学反応の分析
Types of Reactions
Delta-2-Ivermectin B1a undergoes various chemical reactions, including:
Reduction: The primary synthetic route involves the reduction of the double bond between carbon atoms 22 and 23.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with catalysts like palladium or platinum.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major product formed from the reduction of avermectin B1a is this compound . Other reactions may yield various derivatives depending on the specific reagents and conditions used .
科学的研究の応用
Delta-2-Ivermectin B1a has a wide range of scientific research applications:
作用機序
Delta-2-Ivermectin B1a exerts its effects primarily by binding selectively and with high affinity to glutamate-gated chloride ion channels in invertebrate muscle and nerve cells . This binding leads to an increase in the permeability of the cell membrane to chloride ions, resulting in hyperpolarization and subsequent paralysis and death of the parasite . Additionally, it has been shown to interact with other neurotransmitter receptors, including gamma-aminobutyric acid (GABA) receptors .
類似化合物との比較
Similar Compounds
Ivermectin: A closely related compound with similar antiparasitic properties.
Milbemycin: Another 16-membered macrocyclic lactone with potent anthelmintic activity.
Abamectin: A derivative of avermectin with similar insecticidal properties.
Uniqueness
Delta-2-Ivermectin B1a is unique due to its specific chemical structure, which confers high efficacy and selectivity for glutamate-gated chloride ion channels . This specificity makes it particularly effective against a broad range of parasites, distinguishing it from other similar compounds .
特性
分子式 |
C48H74O14 |
|---|---|
分子量 |
875.1 g/mol |
IUPAC名 |
6'-butan-2-yl-21,24-dihydroxy-12-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-1(23),10,14,16-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C48H74O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,19,25-26,28-31,33-34,36-45,49-50,52H,11,16-18,20-24H2,1-10H3 |
InChIキー |
AZSRBVAPBFWEGT-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(=CC(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[(1-hexyl-1H-benzimidazol-2-yl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol](/img/structure/B13383134.png)
![2-[6-(Cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B13383137.png)
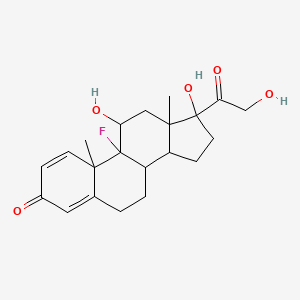
![2-{4-[4-(pyrimidin-2-yl)piperazin-1-yl]butyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B13383160.png)
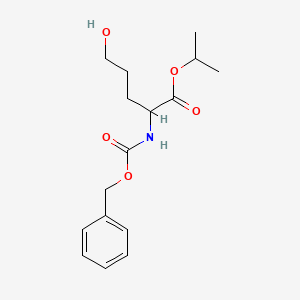
![2-(3,4-Dihydroxyphenyl)-5,6-dihydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13383166.png)
![9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-methylpropylamino)-1H-purin-6-one](/img/structure/B13383169.png)
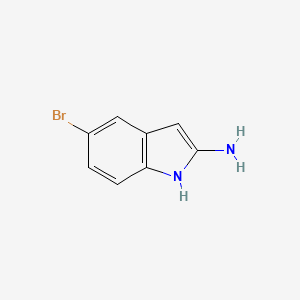
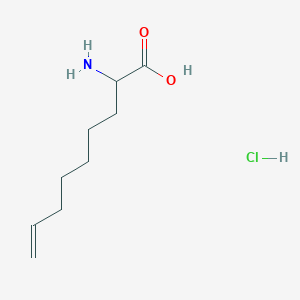
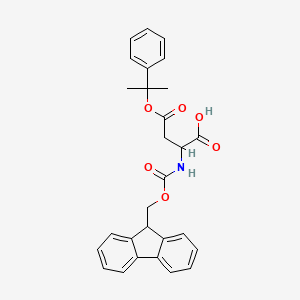
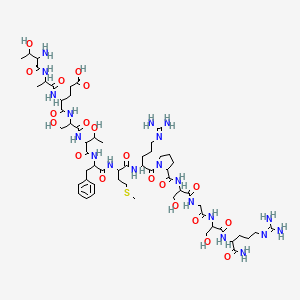
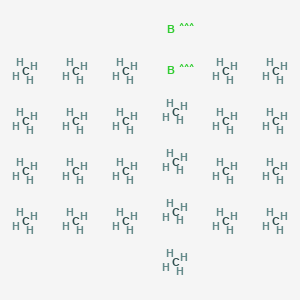
![4-Hydroxy-2-oxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),8,10,15,18-octaen-12-one](/img/structure/B13383195.png)
![Methyl 7-[2-(4-hydroxy-4-methyloct-1-enyl)-5-oxocyclopent-3-en-1-yl]heptanoate](/img/structure/B13383200.png)
